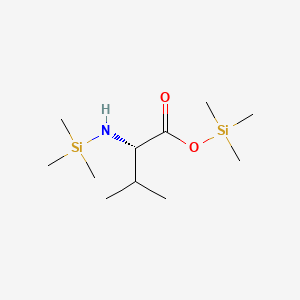
Valine, N-(trimethylsilyl)-, trimethylsilyl ester, L-
Overview
Description
. This compound is primarily used in organic synthesis and analytical chemistry due to its stability and reactivity.
Synthetic Routes and Reaction Conditions:
Reaction with Trimethylsilyl Chloride: L-valine is reacted with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (Et3N) to protect the amino and carboxyl groups.
Industrial Production Methods: The industrial production involves large-scale reactions under controlled conditions to ensure the purity and yield of the compound.
Types of Reactions:
Deprotection Reactions: The trimethylsilyl groups can be removed using fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) to regenerate L-valine.
Substitution Reactions: The silyl-protected valine can undergo nucleophilic substitution reactions with various reagents.
Oxidation and Reduction Reactions: These reactions are less common but can be performed under specific conditions.
Common Reagents and Conditions:
Fluoride Sources: TBAF, HF
Nucleophiles: Alcohols, amines
Oxidizing Agents: Chromium(VI) oxide, Dess-Martin periodinane
Reducing Agents: Lithium aluminium hydride (LiAlH4)
Major Products Formed:
Deprotection yields L-valine.
Substitution reactions can produce various esters and amides.
Scientific Research Applications
Chemistry: Used as a protecting group in peptide synthesis and organic synthesis. Biology: Employed in the study of enzyme mechanisms and protein interactions. Medicine: Investigated for its potential use in drug delivery systems. Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The compound exerts its effects primarily through the protection and deprotection of functional groups. The trimethylsilyl groups protect the amino and carboxyl groups from unwanted reactions, allowing for selective reactions to occur at other sites on the molecule. The mechanism involves the formation of a silyl ether bond with the amino group and a silyl ester bond with the carboxyl group.
Comparison with Similar Compounds
L-Valine, N,O-bis(trimethylsilyl) ester: Similar structure but with both amino and carboxyl groups protected.
L-Valine, N-(tert-butyldimethylsilyl) ester: Uses a different silyl protecting group.
Uniqueness: The L-valine, N-(trimethylsilyl)-, trimethylsilyl ester is unique due to its dual silyl protection, which provides enhanced stability and reactivity compared to other derivatives.
Properties
IUPAC Name |
trimethylsilyl (2S)-3-methyl-2-(trimethylsilylamino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27NO2Si2/c1-9(2)10(12-15(3,4)5)11(13)14-16(6,7)8/h9-10,12H,1-8H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMRIWMQZDBOTB-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O[Si](C)(C)C)N[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O[Si](C)(C)C)N[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27NO2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















